

Introduction: The Pyrazole-Pyridine Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *4-(1H-pyrazol-1-yl)pyridin-3-amine*

CAS No.: 1152543-41-3

Cat. No.: B1519016

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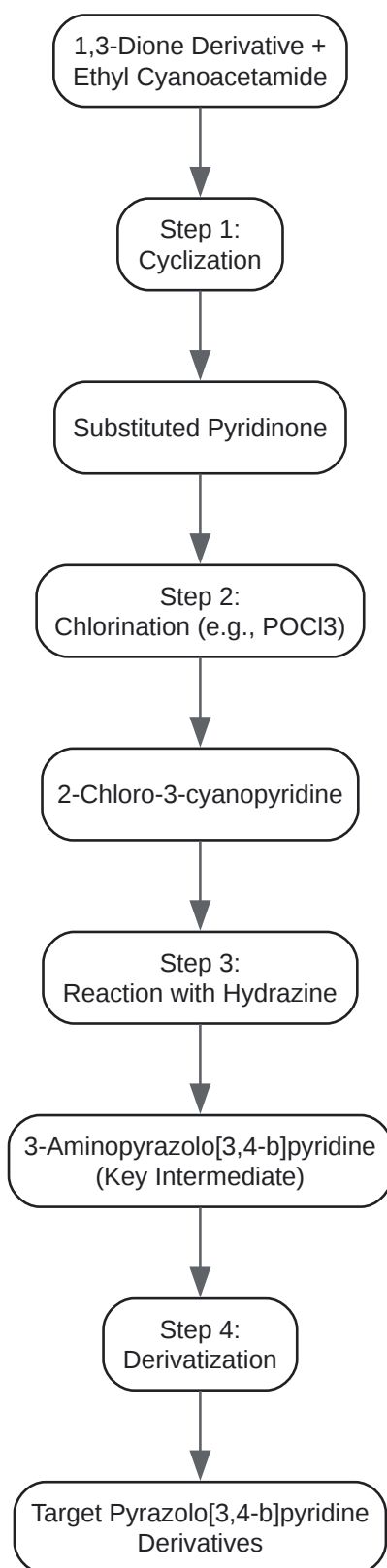
The fusion of pyrazole and pyridine rings creates a heterocyclic system with significant therapeutic potential. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold known for its ability to form key interactions with biological targets.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many approved drugs and contributes to favorable physicochemical properties. The combination of these two rings in the **4-(1H-pyrazol-1-yl)pyridin-3-amine** framework has given rise to a multitude of compounds with diverse biological activities, most notably as potent inhibitors of protein kinases.[2]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrazole-pyridine scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases, leading to the development of compounds with anticancer, anti-inflammatory, and other therapeutic properties. This guide will delve into the synthesis, key biological activities, and experimental evaluation of derivatives based on this core structure.

General Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core, a close structural relative and common synthetic target, often serves as a foundational strategy for accessing a variety of substituted analogs. A common and effective route involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. This multi-step synthesis provides a versatile platform for introducing diversity at various positions of the scaffold, enabling extensive structure-activity relationship (SAR) studies.^[4]

A representative synthetic pathway starts from a 1,3-dione derivative and ethyl cyanoacetamide to construct the key 3-aminopyrazolopyridine intermediate.^[4] This intermediate can then be further modified, for example, by reaction with various aldehydes to form Schiff bases, or with acylating/sulfonylating agents to produce a library of final compounds.^[4]



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Figure 1: General Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives.

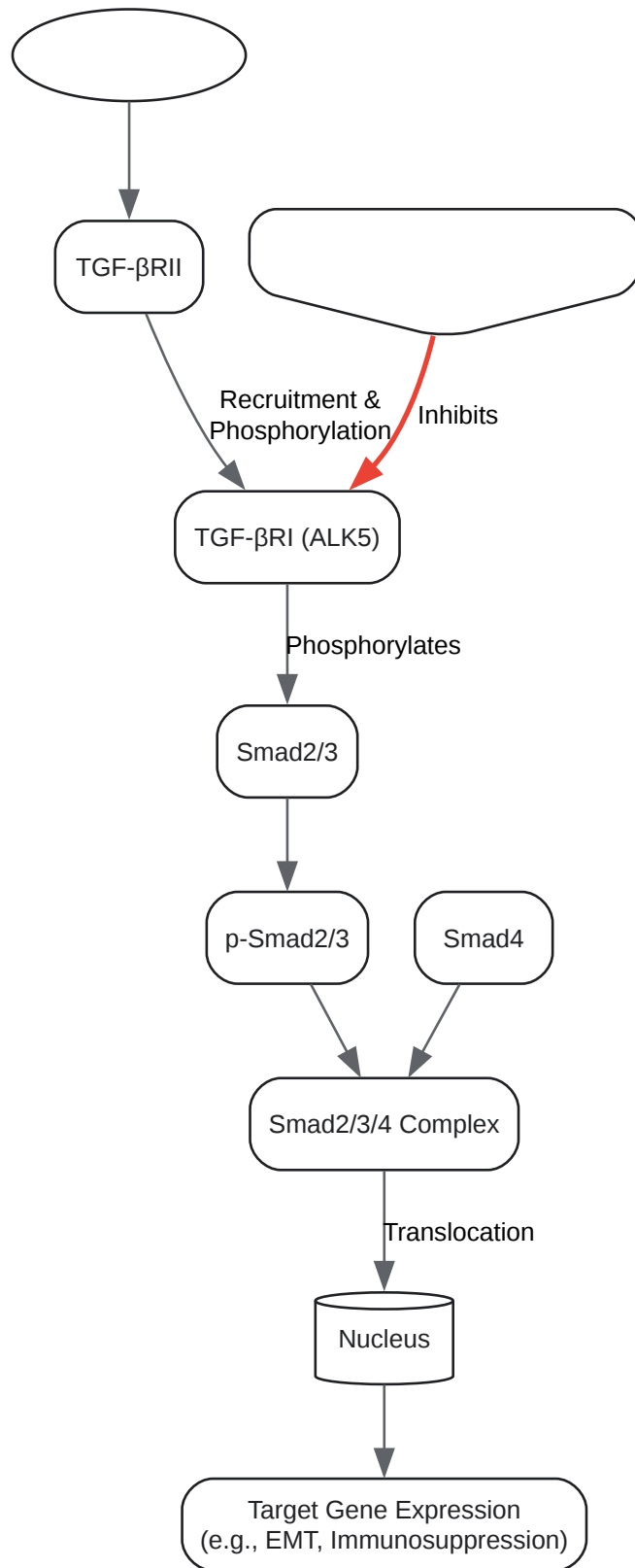
Biological Activity as Kinase Inhibitors

The primary and most extensively studied biological activity of the pyrazole-pyridine scaffold is the inhibition of protein kinases. The structural features of this scaffold allow it to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

Transforming Growth Factor- β Type I Receptor (TGF- β RI / ALK5) Inhibition

Therapeutic Relevance: The TGF- β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. In advanced cancers, TGF- β signaling often switches from a tumor-suppressive to a tumor-promoting role, enhancing invasion, metastasis, and creating an immunosuppressive tumor microenvironment.[5][6] Therefore, inhibiting the TGF- β type I receptor (also known as activin-like kinase 5 or ALK5) is a promising strategy for cancer therapy.[7]

Mechanism of Action: Pyrazole-pyridine derivatives act as ATP-competitive inhibitors of ALK5. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This blockade abrogates the entire downstream signaling cascade.



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Figure 2: TGF- β Signaling Pathway and Point of Inhibition.

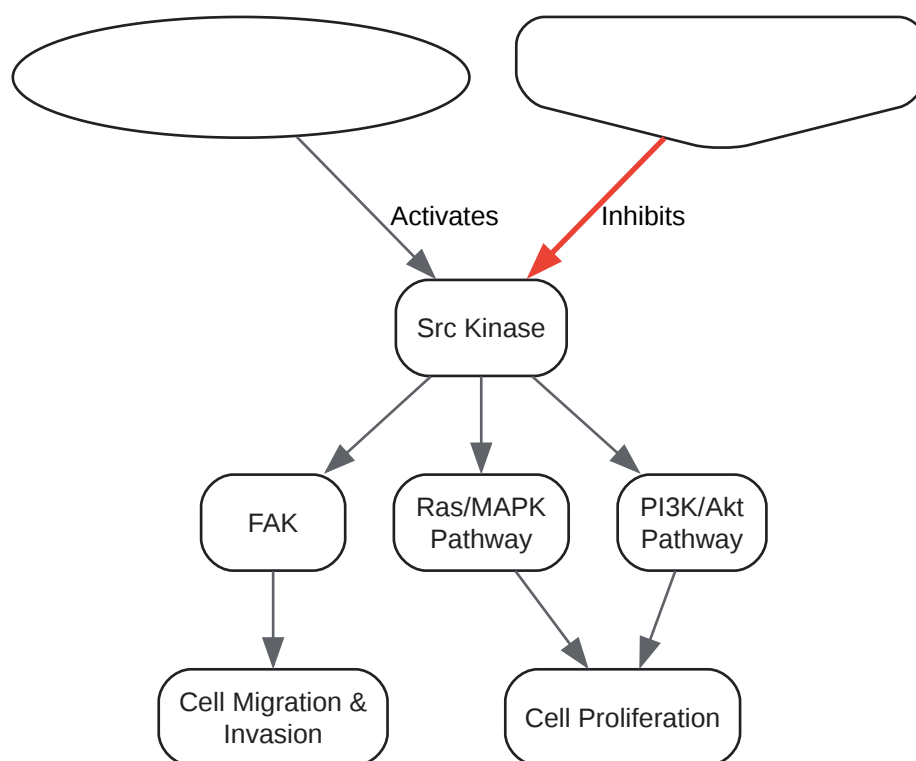
Potent ALK5 Inhibitors: Several pyrazole-pyridine derivatives have demonstrated potent inhibition of ALK5.

Compound ID	Structure	ALK5 IC ₅₀ (nM)	Reference
GW788388	4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide	25	[8]
Compound 12r	4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino derivative	1.8	[9]

Src Family Kinase (SFK) Inhibition

Therapeutic Relevance: Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, adhesion, and survival.[10][11] Aberrant Src activation is implicated in the development and progression of many cancers, promoting metastasis and angiogenesis.[12]

Mechanism of Action: Src kinase activation involves a conformational change from a "closed" inactive state to an "open" active state.[13] Pyrazole-pyridine inhibitors bind to the ATP-binding site of the active conformation, preventing the phosphorylation of downstream substrates and blocking signal transduction through pathways like Ras-MAPK and PI3K-Akt.[10]



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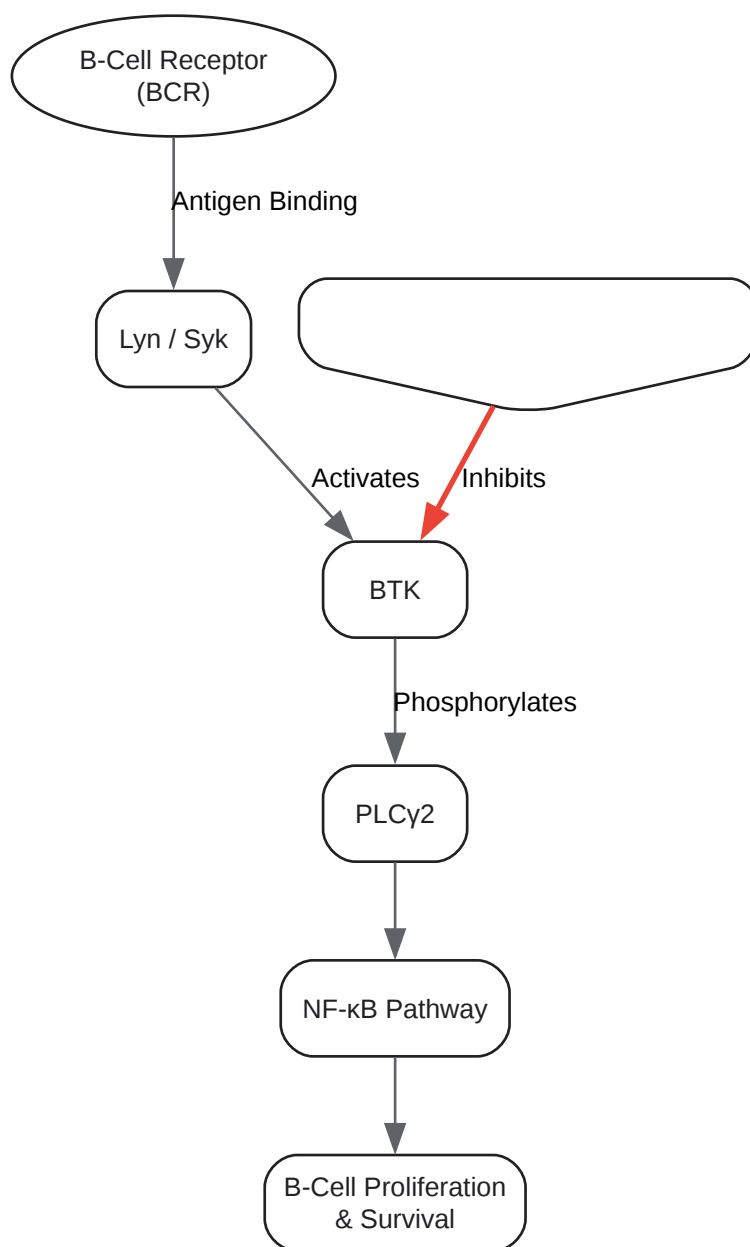
Figure 3: Simplified Src Kinase Signaling Pathway.

Bruton's Tyrosine Kinase (BTK) Inhibition

Therapeutic Relevance: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.^[14]

Dysregulation of BTK signaling is a driver of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.^[15] BTK inhibitors have revolutionized the treatment of these diseases.

Mechanism of Action: Upon BCR activation, BTK is recruited to the cell membrane and activated. It then phosphorylates downstream targets, including PLC γ 2, leading to the activation of transcription factors like NF- κ B that promote cell survival.^[16] Pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, have been developed as potent irreversible or reversible BTK inhibitors that block this signaling cascade.



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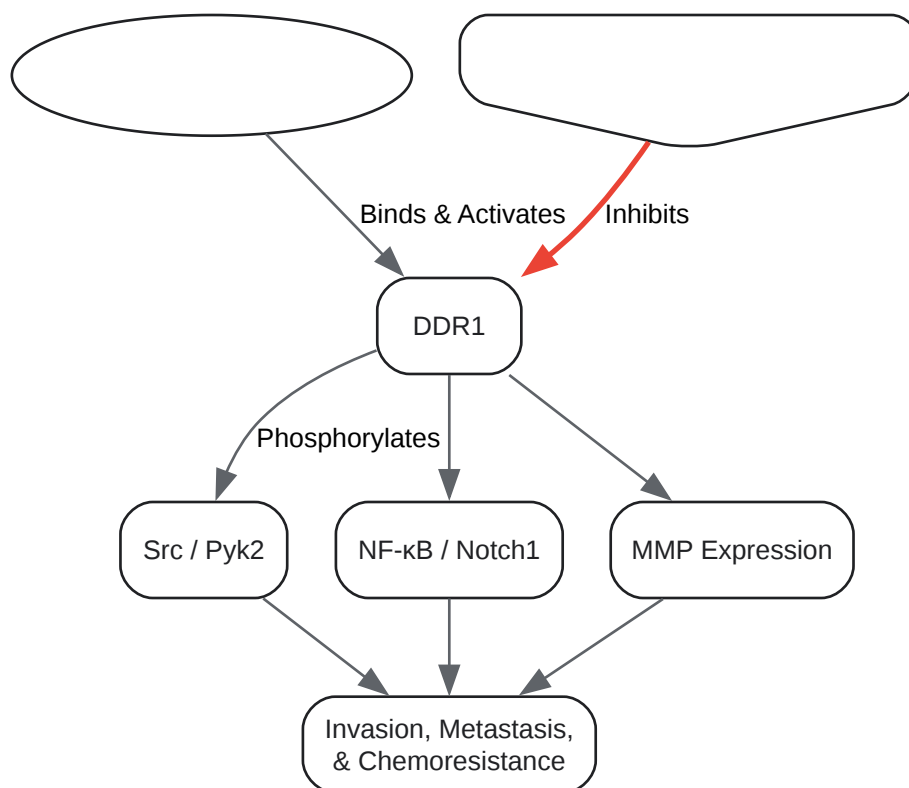
Figure 4: B-Cell Receptor (BCR) Signaling Highlighting BTK.

Discoidin Domain Receptor 1 (DDR1) Inhibition

Therapeutic Relevance: DDR1 is a unique receptor tyrosine kinase that is activated by collagen, a major component of the tumor extracellular matrix.[9] DDR1-collagen signaling plays a significant role in cancer progression, promoting cell survival, invasion, metastasis, and

chemoresistance.[1][17] High DDR1 expression is correlated with poor prognosis in several cancers, including colon, lung, and breast cancer.[18]

Mechanism of Action: Upon binding to collagen, DDR1 dimerizes and undergoes sustained autophosphorylation. This activation triggers downstream signaling cascades, including Src, Pyk2, and NF- κ B pathways, which drive metastatic processes.[9] Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent DDR1 inhibitors, blocking its kinase activity and downstream effects.[19]



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Figure 5: DDR1 Signaling in Cancer Metastasis.

Anticancer Activity

The inhibition of key kinases by pyrazole-pyridine derivatives translates into potent anticancer activity across a range of cancer types. This is typically evaluated through in vitro cell proliferation assays.

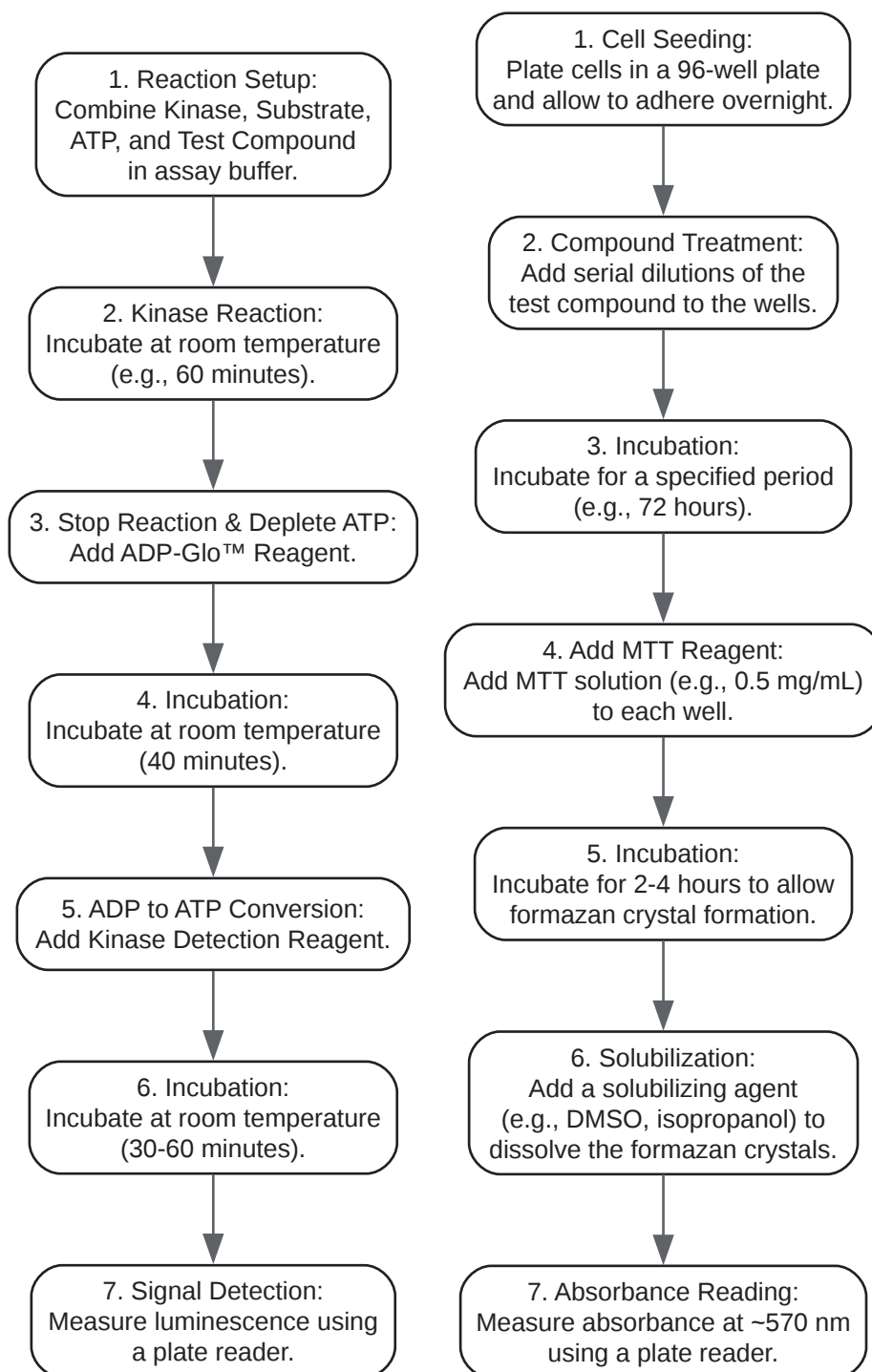
Antiproliferative Activity of Representative Compounds:

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Target Kinase(s)	Reference
Pyrazolo[3,4-d]pyrimidine	HCT-116 (Colon)	4.00	DDR1	[19]
Pyrazolo[3,4-d]pyrimidine	MDA-MB-231 (Breast)	3.36	DDR1	[19]
Pyrazolo[3,4-d]pyrimidine	K-562 (Leukemia)	-	Src, Abl	[15]
Pyrazolo[3,4-b]pyridine	HepG2 (Liver)	2.6	PIM-1	[20]
Pyrazolo[3,4-b]pyridine	HCT-116 (Colon)	2.3	CDK	[4]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for measuring the activity of a purified kinase and the inhibitory potential of test compounds using a luminescence-based assay that quantifies ADP production.



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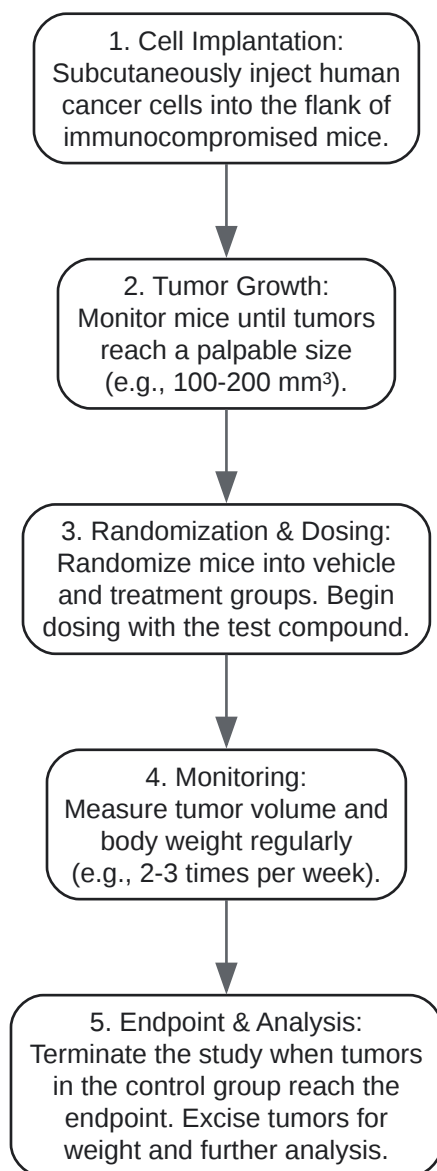
Figure 7: Workflow for an MTT Cell Proliferation Assay.

Step-by-Step Methodology:

- **Cell Plating:** Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Addition:** Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-only controls.
- **Incubation:** Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
- **MTT Addition:** Following the incubation period, add a sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL. [21]5. **Formazan Formation:** Incubate the plate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to insoluble purple formazan crystals. [22]6. **Solubilization:** Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. [19]7. **Absorbance Measurement:** Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm. [21]8. **Data Analysis:** Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

To evaluate the efficacy of a lead compound in a living organism, a subcutaneous xenograft model is commonly used. This involves implanting human cancer cells into immunocompromised mice. [23]



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Figure 8: General Workflow for a Subcutaneous Xenograft Model.

General Procedure:

- Cell Preparation and Implantation: Harvest human cancer cells from culture and resuspend them in a sterile solution, often mixed with a basement membrane extract like Matrigel to improve tumor take rate. [24] Inject a specific number of cells (e.g., 5-10 million) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Balb/c nude). [23][25]
- 2. Tumor Growth Monitoring: Allow tumors to grow to a predetermined size

(e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.

- **Treatment:** Once tumors reach the desired size, randomize the mice into control (vehicle) and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
- **Efficacy Evaluation:** Monitor tumor growth and the general health of the mice (including body weight) throughout the study.
- **Endpoint Analysis:** The study is typically concluded when tumors in the control group reach a predetermined maximum size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Perspectives

The **4-(1H-pyrazol-1-yl)pyridin-3-amine** scaffold and its close relatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their proven ability to potently and often selectively inhibit a wide range of protein kinases underscores their significant therapeutic potential, particularly in oncology. The extensive research into pyrazolopyridine and pyrazolopyrimidine derivatives provides a strong foundation and a clear rationale for the continued exploration of this chemical space.

Future efforts should focus on synthesizing and profiling a broader array of derivatives to fully map the structure-activity relationships for various kinase families. Investigating the potential for dual-target inhibitors (e.g., targeting both a primary oncogenic kinase and a resistance pathway) could lead to more durable clinical responses. Furthermore, exploring the activity of this scaffold beyond kinase inhibition, for instance, in areas like neurodegenerative diseases or metabolic disorders where specific kinases play a role, could open up new therapeutic avenues. The continued application of rational drug design, guided by structural biology and computational modeling, will be instrumental in optimizing the potency, selectivity, and drug-like properties of next-generation inhibitors based on this powerful scaffold.

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